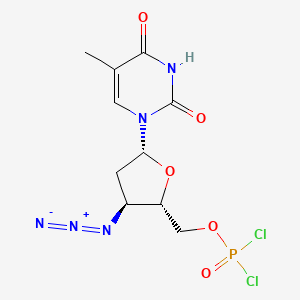
3'-Azido-3'-deoxy-5'-O-(dichlorophosphoryl)thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine: is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and a dichlorophosphoryl group at the 5’ position, which significantly alters its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine typically involves multiple steps:
Starting Material: Thymidine is used as the starting material.
Azidation: The 3’-hydroxy group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Phosphorylation: The 5’-hydroxy group is then phosphorylated using dichlorophosphoryl chloride (POCl2) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used for the azidation and phosphorylation steps.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Phosphorylation Reactions: The dichlorophosphoryl group can undergo hydrolysis to form the corresponding phosphate ester.
Common Reagents and Conditions:
Azidation: Azidotrimethylsilane (TMSN3), tin(IV) chloride (SnCl4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Phosphorylation: Dichlorophosphoryl chloride (POCl2), anhydrous conditions
Major Products:
Reduction Product: 3’-Amino-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine
Hydrolysis Product: 3’-Azido-3’-deoxy-5’-O-phosphate thymidine
Applications De Recherche Scientifique
Chemistry:
Synthesis of Nucleoside Analogs: Used as an intermediate in the synthesis of various nucleoside analogs for research purposes.
Biology:
DNA Probes: Utilized in the development of DNA probes for detecting specific DNA sequences.
Medicine:
Antiviral Research: Investigated for its potential antiviral properties, particularly against HIV.
Industry:
Pharmaceutical Manufacturing: Used in the production of antiviral drugs and other therapeutic agents.
Mécanisme D'action
Mechanism:
Inhibition of DNA Synthesis: The compound incorporates into the DNA strand during replication, leading to chain termination.
Molecular Targets: Targets viral reverse transcriptase enzymes, inhibiting their activity and preventing viral replication.
Pathways Involved:
DNA Replication Pathway: Interferes with the normal process of DNA replication by incorporating into the growing DNA chain and causing premature termination.
Comparaison Avec Des Composés Similaires
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine
- Zidovudine (AZT)
Comparison:
- 3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Similar in structure but contains a triphenylmethyl group instead of a dichlorophosphoryl group. It is also used as an intermediate in nucleoside analog synthesis.
- Zidovudine (AZT): A well-known antiviral drug used in the treatment of HIV. It has a similar azido group at the 3’ position but lacks the dichlorophosphoryl group. Zidovudine is a potent inhibitor of HIV reverse transcriptase.
Uniqueness:
- The presence of the dichlorophosphoryl group in 3’-Azido-3’-deoxy-5’-O-(dichlorophosphoryl)thymidine provides unique chemical properties that can be exploited in various chemical and biological applications.
Propriétés
Numéro CAS |
188426-77-9 |
|---|---|
Formule moléculaire |
C10H12Cl2N5O5P |
Poids moléculaire |
384.11 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-azido-5-(dichlorophosphoryloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12Cl2N5O5P/c1-5-3-17(10(19)14-9(5)18)8-2-6(15-16-13)7(22-8)4-21-23(11,12)20/h3,6-8H,2,4H2,1H3,(H,14,18,19)/t6-,7+,8+/m0/s1 |
Clé InChI |
IUSSIOVOBDWZMX-XLPZGREQSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(Cl)Cl)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


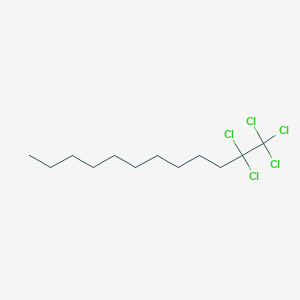
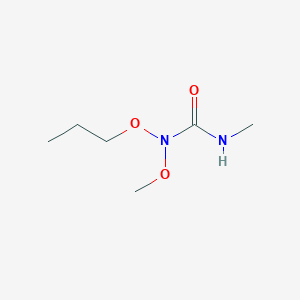
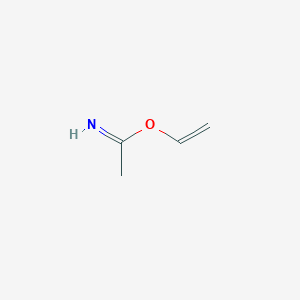
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

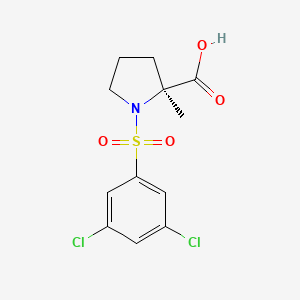
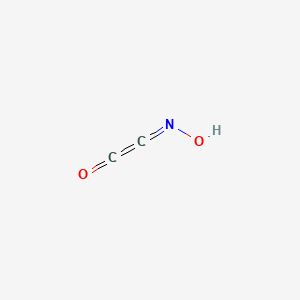
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
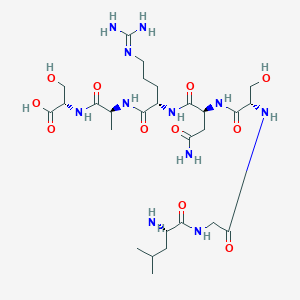
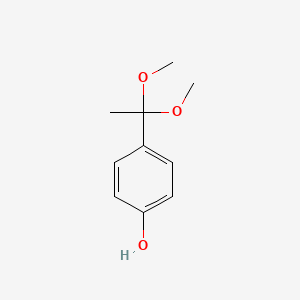



![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)
